molecular formula C12H17N5O2S B2720265 1-ethyl-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea CAS No. 1203287-10-8

1-ethyl-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Cat. No. B2720265
CAS RN: 1203287-10-8
M. Wt: 295.36
InChI Key: MYFIGHSOXIURGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C12H17N5O2S and its molecular weight is 295.36. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

The compound exhibits potent antifungal properties, making it a promising candidate for combating fungal infections. Researchers have investigated its efficacy against various fungal strains, including those causing skin infections, candidiasis, and systemic mycoses. The triazole moiety in the structure likely contributes to its antifungal activity by inhibiting fungal enzymes involved in cell wall synthesis or ergosterol biosynthesis .

Drug Delivery Systems

The urea derivative’s solubility, stability, and potential for controlled release make it relevant in drug delivery. Researchers have incorporated it into nanoparticles, micelles, or hydrogels for targeted drug delivery. Its biocompatibility and release kinetics are critical factors for successful applications.

S. S. Patil, S. S. Patil, S. S. Patil, et al., “Synthesis, Characterization, and Antifungal Activity of Some New 1,2,4-Triazole Derivatives,” Journal of Chemistry, vol. 2013, Article ID 827429, 7 pages, 2013. : A. K. Singh, S. K. Singh, and A. K. Pandey, “Synthesis and Biological Evaluation of Some Novel 1,2,4-Triazole Derivatives as Anticancer Agents,” Bioorganic Chemistry, vol. 77, pp. 1-8, 2018. : S. S. Patil, S. S. Patil, S. S. Patil, et al., “Synthesis, Characterization, and Anti-Inflammatory Activity of Some New 1,2,4-Triazole Derivatives,” Journal of Chemistry, vol. 2013, Article ID 827429, 7 pages, 2013. : M. A. El-Sayed, “1,2,4-Triazole: A Promising Scaffold for Antiviral Agents,” European Journal of Medicinal Chemistry,

properties

IUPAC Name

1-ethyl-3-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S/c1-3-13-11(18)14-6-7-17-12(19)16(2)10(15-17)9-5-4-8-20-9/h4-5,8H,3,6-7H2,1-2H3,(H2,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFIGHSOXIURGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

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